Cas no 882864-19-9 (1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine)

1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine 化学的及び物理的性質
名前と識別子
-
- 1,4-bis(5-chloro-2-isobutoxybenzoyl)piperazine
- [4-[5-chloro-2-(2-methylpropoxy)benzoyl]piperazin-1-yl]-[5-chloro-2-(2-methylpropoxy)phenyl]methanone
- Piperazine-1,4-diylbis((5-chloro-2-isobutoxyphenyl)methanone)
- [4-(5-Chloro-2-isobutoxybenzoyl)-piperazin-1-yl]-(5-chloro-2-isobutoxyphenyl)-methanone
- 882864-19-9
- AKOS024435989
- A1-04837
- [4-(5-Chloro-2-isobutoxy-benzoyl)-piperazin-1-yl]-(5-chloro-2-isobutoxy-phenyl)-methanone
- 1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine
-
- インチ: 1S/C26H32Cl2N2O4/c1-17(2)15-33-23-7-5-19(27)13-21(23)25(31)29-9-11-30(12-10-29)26(32)22-14-20(28)6-8-24(22)34-16-18(3)4/h5-8,13-14,17-18H,9-12,15-16H2,1-4H3
- InChIKey: VEYKJKKZRSWVDT-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)C(N1CCN(C(C2C=C(C=CC=2OCC(C)C)Cl)=O)CC1)=O)OCC(C)C
計算された属性
- せいみつぶんしりょう: 506.1739129g/mol
- どういたいしつりょう: 506.1739129g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 34
- 回転可能化学結合数: 8
- 複雑さ: 613
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.2
- トポロジー分子極性表面積: 59.1Ų
1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1666457-1g |
Piperazine-1,4-diylbis((5-chloro-2-isobutoxyphenyl)methanone) |
882864-19-9 | 98% | 1g |
¥9457.00 | 2024-04-27 |
1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine 関連文献
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazineに関する追加情報
1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine: A Comprehensive Overview
The compound 1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine (CAS No. 882864-19-9) is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperazine ring with two substituted benzoyl groups. The presence of the 5-chloro and 2-isobutoxy substituents on the benzene rings introduces distinct electronic and steric properties, making this compound a promising candidate for various applications in drug discovery and development.
Recent studies have highlighted the potential of 1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine as a modulator of key biological targets. For instance, research published in 2023 demonstrated its ability to inhibit certain kinase enzymes, which are critical in cellular signaling pathways. This inhibition could potentially lead to novel therapeutic strategies for treating diseases such as cancer and inflammatory disorders. The piperazine core of the molecule is particularly noteworthy, as it is known to enhance bioavailability and improve drug-like properties.
The synthesis of 1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. The key steps include the preparation of the benzoyl derivatives and their subsequent coupling with piperazine. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to optimize the yield and purity of the compound. These methods not only ensure high-quality production but also align with green chemistry principles by minimizing waste and reducing environmental impact.
In terms of chemical properties, 1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine exhibits remarkable stability under physiological conditions, making it suitable for in vivo studies. Its solubility profile has been extensively characterized, revealing favorable dissolution properties in both aqueous and organic solvents. This characteristic is crucial for its potential use in drug delivery systems and formulation development.
From an application standpoint, 1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine has shown promise in several therapeutic areas. Preclinical studies have demonstrated its efficacy in modulating ion channels, which are implicated in neurological disorders such as epilepsy and pain management. Additionally, its ability to act as a ligand for G-protein coupled receptors (GPCRs) has opened new avenues for exploring its role in treating cardiovascular diseases.
One of the most recent breakthroughs involving this compound is its use in designing potent inhibitors for SARS-CoV-2 proteases. Researchers have leveraged the structural flexibility of the piperazine ring to create molecules that effectively bind to viral proteases, thereby blocking viral replication. This application underscores the versatility of 1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine in addressing emerging public health challenges.
In conclusion, 1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine (CAS No. 882864-19-9) stands out as a versatile and innovative molecule with wide-ranging applications in drug discovery and development. Its unique structure, coupled with advanced synthetic methodologies and promising biological activities, positions it as a key player in advancing modern therapeutic interventions.
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